6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone
Description
6-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone is a heterocyclic compound featuring a quinolinone core substituted with chlorine at position 6 and a 3-chloro-5-(trifluoromethyl)pyridinyl group at position 2. The quinolinone scaffold is known for its pharmacological and agrochemical applications, with substituents influencing electronic properties, solubility, and bioactivity . The trifluoromethyl and chloro groups enhance lipophilicity and metabolic stability, making this compound a candidate for further investigation in drug discovery or pesticide development .
Properties
IUPAC Name |
6-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2F3N2O/c16-8-1-2-12-9(4-8)14(23)10(6-21-12)13-11(17)3-7(5-22-13)15(18,19)20/h1-6H,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMMQQNSXXJWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4(1H)-quinolinone, with the CAS number 478033-81-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds that have shown potential in various therapeutic applications, including anti-cancer and anti-microbial properties.
- Molecular Formula: C19H9Cl2F3N2O
- Molar Mass: 409.19 g/mol
- Density: Predicted at 1.63 ± 0.1 g/cm³
- pKa: Approximately 6.81 ± 0.40 (predicted) .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane penetration and bioavailability. The chlorine substituents may also play a role in modulating the biological activity by influencing electron distribution and sterics around the quinolinone core.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest in various cancer cell lines .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Breast Cancer | 5 | Induces apoptosis |
| Compound B | Lung Cancer | 10 | Cell cycle arrest |
| 6-Chloro... | Various | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against resistant strains of bacteria. In vitro studies have demonstrated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest potent activity comparable to established antibiotics .
Table 2: Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) | Control (Antibiotic) | Control MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | Ciprofloxacin | 2 |
| Escherichia coli | 25 | Amoxicillin | 16 |
Case Studies
In a recent case study published in MDPI, researchers explored the structure-activity relationship (SAR) of quinolinone derivatives, including those containing trifluoromethyl groups. The study highlighted that modifications at the pyridinyl position significantly affected the compound's potency against various cancer cell lines .
Another study focused on the compound's potential as an anti-tuberculosis agent, showing promising results in inhibiting Mycobacterium tuberculosis growth through a novel mechanism involving cell wall synthesis inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Electronic Differences
- Trifluoromethyl vs.
- Fluorine Substitution : The 6,7,8-trifluoro analog () exhibits higher electronegativity, which may improve oxidative stability but reduce solubility compared to the chloro-substituted target compound.
- Methoxy and Methyl Groups : Compound 25c () includes 7-methoxy and 2-methyl groups, which likely improve metabolic stability and bioavailability, as evidenced by its potent antimalarial activity (IC₅₀ = 18 nM).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
